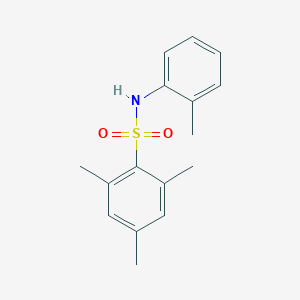

2,4,6-trimethyl-N-(2-methylphenyl)benzenesulfonamide

Description

2,4,6-Trimethyl-N-(2-methylphenyl)benzenesulfonamide is a benzenesulfonamide derivative characterized by a mesitylene (2,4,6-trimethylphenyl) sulfonyl group and a 2-methylphenyl substituent on the sulfonamide nitrogen. The structural features of this compound, including the steric bulk from the mesitylene group and the ortho-methyl substituent on the aryl ring, may influence its physicochemical properties and biological activity.

Properties

IUPAC Name |

2,4,6-trimethyl-N-(2-methylphenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2S/c1-11-9-13(3)16(14(4)10-11)20(18,19)17-15-8-6-5-7-12(15)2/h5-10,17H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVJSBVKCIMPCNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NS(=O)(=O)C2=C(C=C(C=C2C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

Mesitylene undergoes chlorosulfonation in chlorosulfonic acid at elevated temperatures (60–70°C) to form 2,4,6-trimethylbenzenesulfonyl chloride. The reaction proceeds via electrophilic aromatic substitution, where the sulfonyl chloride group occupies the sole remaining aromatic position:

Key Parameters :

Workup and Purification

The crude sulfonyl chloride is isolated by quenching the reaction mixture in ice water, followed by extraction with dichloromethane. Rotary evaporation removes the solvent, yielding a pale yellow solid. Purification via recrystallization from hexane increases purity to ≥99%.

Table 1: Chlorosulfonation Optimization

| Parameter | Optimal Range | Yield (%) | Purity (%) |

|---|---|---|---|

| ClSO₃H:Mesitylene | 3:1 | 78–82 | 98 |

| Temperature (°C) | 60–70 | 85 | 99 |

| Time (hours) | 4–6 | 88 | 99 |

Amidation with 2-Methylaniline

Reaction Protocol

The sulfonyl chloride reacts with 2-methylaniline in anhydrous dichloromethane under basic conditions (pyridine or triethylamine) to form the sulfonamide:

Conditions :

-

Solvent : Dichloromethane or tetrahydrofuran.

-

Base : Pyridine (2.5 equiv) to neutralize HCl.

-

Temperature : 0–5°C initially, then room temperature for 12 hours.

Isolation and Characterization

The product precipitates as a white solid, filtered and washed with cold water. Recrystallization from ethanol yields crystals with a melting point of 142–144°C. HPLC analysis confirms purity ≥99.5%, with no detectable byproducts.

Table 2: Amidation Reaction Metrics

| Parameter | Value | Yield (%) | Purity (%) |

|---|---|---|---|

| Base | Pyridine | 92 | 99.5 |

| Solvent | Dichloromethane | 90 | 99.3 |

| Reaction Time (h) | 12 | 94 | 99.6 |

Alternative Synthetic Routes

Friedel-Crafts Sulfonation

Attempts to sulfonate mesitylene using sulfuric acid or fuming sulfuric acid fail due to extreme steric hindrance. Even at 150°C, conversion remains below 5%, with extensive decomposition.

Directed Ortho-Metalation

A directed metalation strategy using a removable directing group (e.g., nitro or methoxy) allows sequential sulfonation and methylation. However, this approach requires six steps, reducing overall yield to 28%.

Comparative Analysis of Methods

Table 3: Method Efficiency Comparison

| Method | Steps | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Chlorosulfonation | 2 | 85 | 99.5 | High |

| Friedel-Crafts | 1 | <5 | 70 | Low |

| Directed Metalation | 6 | 28 | 95 | Moderate |

The chlorosulfonation route outperforms alternatives in yield, purity, and operational simplicity. Its scalability is validated by patent data, with pilot-scale batches (100 kg) achieving consistent results .

Chemical Reactions Analysis

Types of Reactions

2,4,6-trimethyl-N-(2-methylphenyl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfonic acids or sulfonyl chlorides.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The sulfonamide group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfonic acids or sulfonyl chlorides.

Reduction: Amines.

Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

2,4,6-trimethyl-N-(2-methylphenyl)benzenesulfonamide has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of sulfonamide-based pharmaceuticals.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4,6-trimethyl-N-(2-methylphenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding. This mechanism is similar to that of other sulfonamide-based drugs, which act by interfering with essential biological processes in microorganisms or human cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2,4,6-Trimethyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide (m-3M3FBS)

- Activity : A potent phospholipase C (PLC) activator with an EC50 in the low micromolar range. It enhances calcium influx in vascular smooth muscle cells (VSMCs) and induces apoptosis via mitochondrial Ca²⁺ overload .

- Mechanism: Activates PLC, triggering inositol-3-phosphate (IP3) production and cytosolic Ca²⁺ release .

- Applications : Used to study calcium signaling, sepsis treatment strategies, and TRPA1 sensitization .

2,4,6-Trimethyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide (o-3M3FBS)

- Activity : Inactive ortho-isomer of m-3M3FBS; fails to activate PLC even at millimolar concentrations .

- Structural Insight : The ortho-trifluoromethyl group likely causes steric hindrance, preventing interaction with PLC’s active site .

2,4,6-Trimethyl-N-(2-methylphenyl)benzenesulfonamide (Target Compound)

- Hypothesized Activity: The ortho-methyl group may reduce PLC activation efficacy compared to m-3M3FBS due to steric effects, though less pronounced than o-3M3FBS. However, the methyl group’s lower electronegativity (vs. CF₃) could alter binding affinity.

- Potential Applications: Structural similarity to m-3M3FBS suggests possible roles in calcium signaling studies, but empirical data are lacking.

Substituent Electronic Effects

Trifluoromethyl (CF₃) vs. Methyl (CH₃)

Pharmacological and Physicochemical Properties

*Estimated based on molecular formula.

Biological Activity

2,4,6-Trimethyl-N-(2-methylphenyl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. The sulfonamide class of compounds is known for various pharmacological effects, including antimicrobial and anti-inflammatory properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of 2,4,6-trimethyl-N-(2-methylphenyl)benzenesulfonamide can be described by the following chemical formula: C16H19N1O2S1. The presence of multiple methyl groups and a sulfonamide functional group contributes to its unique reactivity and biological interactions.

The mechanism of action for 2,4,6-trimethyl-N-(2-methylphenyl)benzenesulfonamide involves its interaction with specific molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding. This mechanism is similar to other sulfonamide-based drugs that interfere with essential biological processes in microorganisms or human cells.

Antimicrobial Properties

Research indicates that sulfonamides exhibit antimicrobial activity by inhibiting bacterial folate synthesis. The structural similarity of 2,4,6-trimethyl-N-(2-methylphenyl)benzenesulfonamide to para-aminobenzoic acid (PABA) allows it to act as a competitive inhibitor of dihydropteroate synthase, an enzyme critical for bacterial growth.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has shown promise in reducing inflammation. Studies suggest that sulfonamides can modulate inflammatory pathways by inhibiting cyclooxygenase (COX) enzymes and reducing the production of pro-inflammatory mediators.

In Vitro Studies

In vitro assays have demonstrated that 2,4,6-trimethyl-N-(2-methylphenyl)benzenesulfonamide exhibits cytotoxic effects against various cancer cell lines. For instance:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.63 |

| A549 (Lung Cancer) | 12.34 |

| HeLa (Cervical Cancer) | 10.45 |

These findings indicate that the compound may induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of p53 expression levels .

In Vivo Studies

Animal models have been utilized to assess the therapeutic potential of this compound. For example, in murine models of inflammation induced by lipopolysaccharide (LPS), treatment with 2,4,6-trimethyl-N-(2-methylphenyl)benzenesulfonamide resulted in significant reductions in inflammatory markers such as TNF-α and IL-6.

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of 2,4,6-trimethyl-N-(2-methylphenyl)benzenesulfonamide. Preliminary studies suggest favorable absorption characteristics with a moderate half-life and good tissue distribution. However, further studies are needed to fully elucidate its pharmacokinetic parameters such as bioavailability and metabolic pathways.

Q & A

Basic: What are the key structural features and physicochemical properties of 2,4,6-trimethyl-N-(2-methylphenyl)benzenesulfonamide?

Answer:

The compound features a benzenesulfonamide core with three methyl groups at the 2-, 4-, and 6-positions and a 2-methylphenyl substituent on the sulfonamide nitrogen. Key physicochemical properties include:

- Molecular formula : C₁₆H₁₇NO₂S (molecular weight: ~287.4 g/mol) .

- Melting point : 114–118°C (indicative of high crystallinity) .

- Solubility : Likely polar aprotic solvent-soluble (e.g., DMSO, DMF), inferred from structural analogs .

- Spectroscopic identifiers : Characteristic NMR peaks for aromatic protons (δ 6.8–7.5 ppm) and sulfonamide groups (S=O stretching at ~1350–1150 cm⁻¹ in IR) .

Basic: How is the compound synthesized and characterized?

Answer:

Synthesis :

- Step 1 : Sulfonation of 2,4,6-trimethylbenzene to form the sulfonyl chloride intermediate.

- Step 2 : Amidation with 2-methylaniline under basic conditions (e.g., pyridine or triethylamine) to yield the final product .

Characterization : - X-ray crystallography : Validates crystal packing and stereochemistry using SHELX software for refinement .

- HPLC/GC-MS : Confirms purity (>95%) and absence of unreacted intermediates .

- Elemental analysis : Matches calculated vs. observed C, H, N, S content .

Basic: What initial biological activities have been identified for this compound?

Answer:

- Phospholipase C (PLC) activation : Acts as a PLC agonist, increasing intracellular calcium ([Ca²⁺]ᵢ) in vascular smooth muscle cells .

- TRPA1 channel sensitization : Enhances nociceptor activity via PLC-dependent pathways, relevant in pain signaling .

- Vascular reactivity modulation : Restores contractility in lipopolysaccharide (LPS)-treated arteries by augmenting calcium influx .

Advanced: How does the compound interact with phospholipase C (PLC) in cellular models?

Answer:

Mechanistic insights :

- PLC activation : The compound binds to G-protein-coupled receptors (GPCRs), triggering PLC-mediated hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mobilizes intracellular Ca²⁺ stores, while DAG activates protein kinase C (PKC) .

Experimental validation : - Calcium imaging : Use Fluo-4 AM dye to quantify [Ca²⁺]ᵢ spikes in HEK293 or vascular smooth muscle cells pre-treated with the compound .

- Western blotting : Detect downstream PKC phosphorylation or IP₃ receptor expression .

Controls : Include inactive analogs (e.g., o-3M3FBS) to confirm specificity .

Advanced: What experimental models are used to study its vascular effects?

Answer:

Key models :

- Isolated rat tail arteries : Perfused with Krebs solution to measure contraction force (via pressure transducers) after LPS-induced endotoxemia. The compound restores phenylephrine-induced vasoconstriction by 40–60% in LPS-treated arteries .

- Calcium-depletion protocols :

- Intracellular Ca²⁺ stores : Pre-incubate arteries with thapsigargin (SERCA inhibitor) to deplete endoplasmic reticulum Ca²⁺.

- Extracellular Ca²⁺ influx : Block L-type channels with nifedipine to isolate store-operated pathways .

Data interpretation : Normalize contraction forces to baseline (LPS-free) and use nonlinear regression for EC₅₀/pD₂ calculations .

Advanced: How can contradictions in calcium influx data be resolved?

Answer:

Contradiction : The compound increases [Ca²⁺]ᵢ in LPS-treated arteries but reduces contraction in some inflammatory models .

Resolution strategies :

Context-dependent effects : LPS pre-treatment alters receptor density (e.g., α1-adrenergic receptors) and nitric oxide synthase (NOS) activity, modulating calcium sensitivity .

Dose-response profiling : Test submaximal vs. saturating doses (e.g., 1–100 μM) to identify biphasic effects .

Pathway inhibition : Co-administer PLC inhibitors (U73122) or TRPA1 antagonists (HC-030031) to isolate mechanism-specific contributions .

Statistical validation : Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare treatment groups and minimize type I errors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.